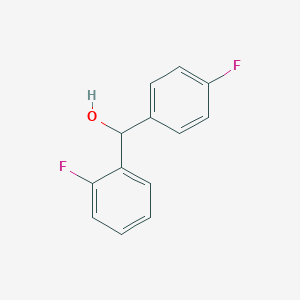

2,4'-Difluorobenzhydrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4'-Difluorobenzhydrol is a fluorinated diphenylmethanol compound with the molecular formula C13H10F2O. It is characterized by the presence of two fluorine atoms at the ortho and para positions of the phenyl rings. This compound is used as a building block in the synthesis of various pharmaceuticals and organic materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4'-Difluorobenzhydrol typically involves the reaction of 2-fluorobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and distillation to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,4'-Difluorobenzhydrol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield the corresponding alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: (2-Fluorophenyl)(4-fluorophenyl)methanone.

Reduction: (2-Fluorophenyl)(4-fluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4'-Difluorobenzhydrol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,4'-Difluorobenzhydrol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound’s fluorine atoms enhance its binding affinity to target receptors, thereby increasing its efficacy. The presence of fluorine atoms also improves the compound’s metabolic stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

Bis(4-fluorophenyl)methanol: Similar in structure but with both fluorine atoms at the para positions.

4-Chloro-2-fluorobenzenemethanol: Contains a chlorine atom in addition to the fluorine atom.

Uniqueness

2,4'-Difluorobenzhydrol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials .

Actividad Biológica

2,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is an organic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology. This article explores the compound's biological activity, focusing on its interactions with muscarinic acetylcholine receptors (mAChRs), its biochemical properties, and relevant case studies.

- Molecular Formula : C₁₃H₁₀F₂O

- Molecular Weight : 220.2147 g/mol

- Structure : The compound features two fluorine atoms at the para-position of the benzene rings, which significantly affects its biological activity.

The primary mechanism of action for this compound involves its interaction with mAChRs, particularly the M1 subtype. This interaction is crucial for various physiological functions and therapeutic applications.

- Binding Affinity : Studies indicate that derivatives of this compound exhibit high binding affinities towards the M1 receptor, with values around 1.2 nM reported for certain carbamate derivatives .

- Antagonistic Activity : The compound acts as an antagonist at mAChRs, inhibiting carbachol-induced calcium mobilization in cellular assays. This antagonism is advantageous for applications in positron emission tomography (PET) imaging .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Metabolism : The compound undergoes metabolic processes that can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

- Transport and Distribution : It interacts with specific transporters that facilitate its uptake and distribution within cells and tissues.

- Subcellular Localization : The localization within cellular compartments affects its functional activity and interactions with biomolecules.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly in cells expressing mAChRs.

- Calcium Mobilization : The compound has been shown to affect calcium mobilization in response to receptor activation, which is critical for many cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Study on Antagonistic Properties :

- A series of twelve carbamates derived from this compound were synthesized and evaluated for their antagonistic effects on mAChRs.

- Results indicated that these compounds displayed selective antagonism towards the M1 receptor while showing minimal effects on other subtypes (M2-M5) with selectivity ratios ranging from 30 to 189-fold .

- Pharmacokinetic Properties :

- Toxicological Assessments :

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Binding Affinity | Interaction with M1 mAChR | High affinity (1.2 nM) |

| Antagonistic Activity | Inhibition of calcium mobilization | Effective against carbachol-induced flux |

| Metabolic Pathways | Involvement in metabolic processes | Formation of active/inactive metabolites |

| Cellular Effects | Modulation of signaling pathways | Influences gene expression and metabolism |

| Pharmacokinetics | Characteristics affecting CNS targeting | Favorable logD values indicating BBB permeation |

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUCGGEUJGAIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.